molecular formula C21H29IOSi B13698213 tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane

tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane

Cat. No.: B13698213
M. Wt: 452.4 g/mol
InChI Key: KSRVSGBKGLULLM-UHFFFAOYSA-N
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Description

tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, an iodine atom, and a diphenylsilane moiety. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane typically involves the reaction of tert-butyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl(3-iodo-2,2-dimethylpropoxy) compound is then reacted with diphenylsilane in the presence of a catalyst such as palladium on carbon to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of tert-butyl(3-substituted-2,2-dimethylpropoxy)diphenylsilane derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of the corresponding silane.

Scientific Research Applications

Chemistry: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is used as a reagent in organic synthesis for the protection of hydroxyl groups. It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used as a labeling reagent for the synthesis of radiolabeled compounds. It is also used in the development of novel drug delivery systems and as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings. It is also used in the manufacture of electronic materials and as a catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The diphenylsilane moiety provides stability to the compound and enhances its reactivity in cross-coupling reactions .

Comparison with Similar Compounds

  • tert-Butyl(3-chloro-2,2-dimethylpropoxy)diphenylsilane
  • tert-Butyl(3-bromo-2,2-dimethylpropoxy)diphenylsilane
  • tert-Butyl(3-fluoro-2,2-dimethylpropoxy)diphenylsilane

Uniqueness: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications .

Properties

Molecular Formula

C21H29IOSi

Molecular Weight

452.4 g/mol

IUPAC Name

tert-butyl-(3-iodo-2,2-dimethylpropoxy)-diphenylsilane

InChI

InChI=1S/C21H29IOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3

InChI Key

KSRVSGBKGLULLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CI

Origin of Product

United States

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